n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine
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Overview
Description
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine: is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine typically involves multiple steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine is unique due to its specific bicyclic structure. Similar compounds include:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octan-3-ol: A structurally related compound used in various synthetic applications.
These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-7-15(2)8-6-11-9-12-4-5-13(10-11)14-12/h11-14H,3-10H2,1-2H3 |
InChI Key |
OIPJRQXRQWZXIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
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